4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is a complex organic compound characterized by its unique structural components, which include a morpholine ring, a pyridazine core, and an acetamide group. This compound is classified as a heterocyclic compound, specifically within the family of pyridazinones. Its molecular formula is with a molecular weight of 280.32 g/mol. The compound's structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and drug development .
The synthesis of 4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide typically involves several key steps:
CC(=O)N(C1=CC=C(C=C1)N2C(=O)C=CC(=N2)N3CCOCC3)
LNMIRSOKAJFSEY-UHFFFAOYSA-N
The compound features a morpholine ring attached to a pyridazine core, which is further substituted by an acetamide group on one side and a benzamide on the other, contributing to its potential biological activity .
4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for 4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide involves its interaction with specific biological targets such as enzymes or receptors. The binding affinity of this compound may modulate enzyme activity or alter signal transduction pathways, potentially leading to therapeutic effects in various biological systems. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or engagement with neurotransmitter receptors, suggesting that this compound may have similar pharmacological properties.
The physical and chemical properties of 4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 280.32 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties indicate that while some data is lacking, the compound's molecular weight and formula provide insight into its potential reactivity and stability under various conditions .
4-({[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide has potential applications in medicinal chemistry due to its unique structural features, which may confer various biological activities:
Given these applications, further research into this compound could yield significant insights into its therapeutic potential and broaden its applicability in medicinal chemistry.
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: